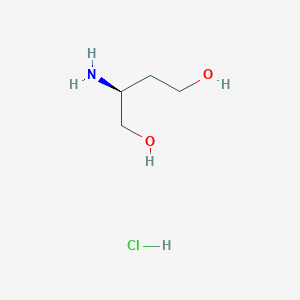
(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(((4-Bromobenzyl)(methyl)amino)methyl)phenyl)boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . The boron moiety in this compound can be converted into a broad range of functional groups .
Synthesis Analysis
The synthesis of boronic acids like this compound often involves the addition of organometallic reagents to boranes . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of this compound is C15H17BBrNO2 . It has a molecular weight of 334.02 .Chemical Reactions Analysis
Boronic acids, including this compound, are used in various chemical reactions. The most notable application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications. This compound can be used in both homogeneous assays and heterogeneous detection systems, including optical or electrochemical methods .
Biological Labelling
The interaction of boronic acids with diols is also exploited in biological labelling. This compound can be used to label glycoproteins or other diol-containing biomolecules, which is essential for tracking and studying biological processes .
Protein Manipulation and Modification
Boronic acids can form complexes with proteins, particularly those with glycosylated side chains. This property allows for the selective manipulation and modification of proteins, which can be useful in various biochemical applications .
Therapeutic Development
The boronic acid moiety is a crucial element in the development of therapeutics. It has been incorporated into molecules with anticancer, antibacterial, and antiviral activities. The presence of boronic acid can improve the selectivity, physicochemical, and pharmacokinetic properties of these bioactive molecules .
Separation Technologies
Due to their specific interaction with diols, boronic acids can be used in separation technologies. They can facilitate the separation of glycosylated molecules from non-glycosylated ones, which is valuable in both analytical chemistry and preparative processes .
Electrophoresis of Glycated Molecules
Boronic acids are utilized in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar moieties, allowing for the separation and analysis of glycated proteins and other biomolecules .
Microparticles and Polymers for Analytical Methods
This compound can be used as a building block for microparticles and polymers that are employed in various analytical methods. These materials can be designed to respond to the presence of specific analytes, making them useful in chemical sensing .
Controlled Release Systems
In the field of drug delivery, boronic acids can be incorporated into polymers that respond to glucose levels. Such systems are being explored for the controlled release of insulin, which could be revolutionary for diabetes management .
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its use in organic synthesis, particularly in the development of new reactions and methodologies. Additionally, research could focus on improving the stability and reactivity of boronic acids for their use in various applications .
Eigenschaften
IUPAC Name |
[4-[[(4-bromophenyl)methyl-methylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO2/c1-18(11-13-4-8-15(17)9-5-13)10-12-2-6-14(7-3-12)16(19)20/h2-9,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFUIRZCLNCTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152240 | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704073-73-3 | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[[(4-bromophenyl)methyl]methylamino]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
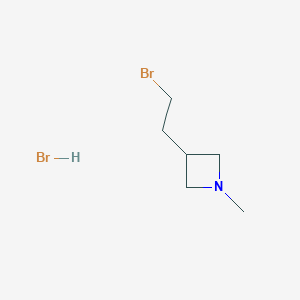
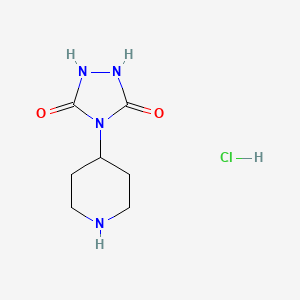
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
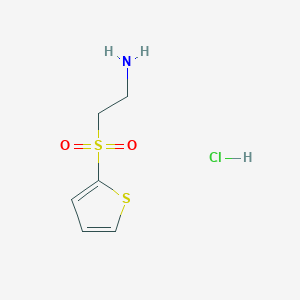
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
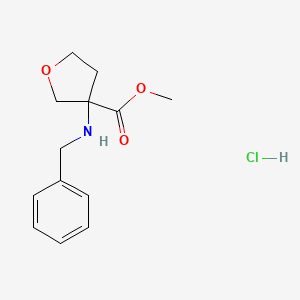
![[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester](/img/structure/B1382214.png)
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1382216.png)
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)
